2,2-Bis(4-methoxyphenyl)ethylamine
Overview
Description
2,2-Bis(4-methoxyphenyl)ethylamine is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of two methoxyphenyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form an intermediate, which is then reacted with the lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperatures (-78°C). This intermediate is further alkylated with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted amines, quinones, and other derivatives that retain the core structure of this compound.
Scientific Research Applications
2,2-Bis(4-methoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Bis(4-methoxyphenyl)ethylamine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase-catalyzed deamination of certain substrates . The pathways involved in its action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with a single methoxyphenyl group.
2-(4-Methoxyphenyl)ethylamine: Another similar compound with a different substitution pattern.
Uniqueness
2,2-Bis(4-methoxyphenyl)ethylamine is unique due to the presence of two methoxyphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2,2-bis(4-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAUYUSSABNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426835 | |
Record name | 2,2-BIS(4-METHOXYPHENYL)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85336-83-0 | |
Record name | 2,2-BIS(4-METHOXYPHENYL)ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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